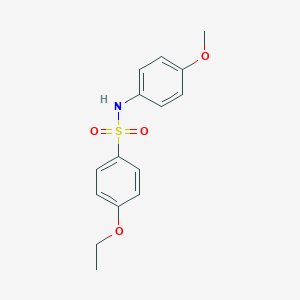
4-ethoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is also known as EOMPB and has various applications in the field of medicine and biochemistry.
Mecanismo De Acción
EOMPB inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
EOMPB has been shown to have various biochemical and physiological effects, including a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. It has also been shown to have anticonvulsant and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EOMPB in lab experiments is its specificity towards carbonic anhydrase enzymes. This specificity allows for the selective inhibition of these enzymes without affecting other enzymes in the body. However, one of the limitations of using EOMPB is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the use of EOMPB in scientific research. One potential direction is the development of new derivatives of EOMPB with improved solubility and selectivity towards carbonic anhydrase enzymes. Another potential direction is the use of EOMPB in the treatment of other diseases such as epilepsy and cancer. Further research is needed to explore these potential directions.
Conclusion:
In conclusion, EOMPB is a chemical compound with various scientific research applications. Its specificity towards carbonic anhydrase enzymes makes it a useful tool in the treatment of glaucoma and other diseases. However, its low solubility in water can make it difficult to use in certain experiments. Further research is needed to explore the potential of EOMPB in the treatment of other diseases and the development of new derivatives with improved solubility and selectivity towards carbonic anhydrase enzymes.
Métodos De Síntesis
The synthesis of EOMPB involves the reaction of 4-methoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting product with ethyl iodide. The final product obtained is EOMPB.
Aplicaciones Científicas De Investigación
EOMPB has various scientific research applications, including its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in the regulation of acid-base balance in the body. Inhibition of these enzymes can lead to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propiedades
Fórmula molecular |
C15H17NO4S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-14-8-10-15(11-9-14)21(17,18)16-12-4-6-13(19-2)7-5-12/h4-11,16H,3H2,1-2H3 |
Clave InChI |
MZTNRVCVPGMPGC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
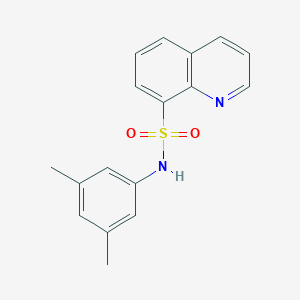
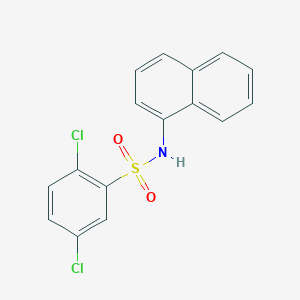
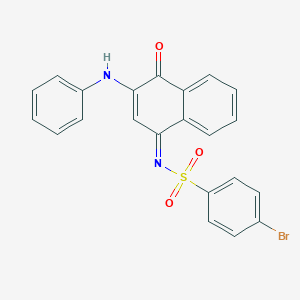
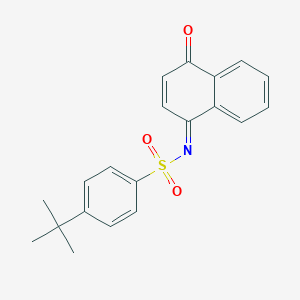
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
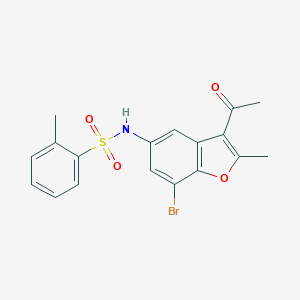

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)